molecular formula C10H8Cl3NO2 B2645368 2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 885950-09-4

2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B2645368
CAS No.: 885950-09-4
M. Wt: 280.53
InChI Key: FCBQMMMVTVTXNE-UHFFFAOYSA-N
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Description

“2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone” is a chemical compound with the molecular formula C10H8Cl3NO2 . It is used in proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can include its molecular weight, density, melting point, boiling point, and other characteristics. For “this compound”, its molecular weight is 280.54 .

Scientific Research Applications

Photoreactions and Cycloadditions

  • Sensitized Photoreactions

    Similar pyrone compounds participate in sensitized photoreactions with chloroethylenes, leading to [2+2] cycloadducts. These reactions demonstrate the potential of such compounds in synthesizing novel structures via photochemical pathways. The products of these reactions, such as 2-oxabicyclo[4.2.0]oct-4-en-3-ones, highlight the relevance in synthesizing complex cyclic compounds (T. Shimo et al., 1987).

  • Cycloadditions with Azomethine Ylides

    Research involving substituted chromones shows their reactivity with azomethine ylides in [3+2] cycloadditions, producing 1-benzopyrano[2,3-c]pyrrolidines. This illustrates the compound's utility in constructing pyrrolidine frameworks, which are significant in medicinal chemistry (V. Sosnovskikh et al., 2014).

Catalysis and Polymerization

  • Metal Complex Catalysis: A compound with a similar pyrrolidinyl structure was used to prepare tridentate ligands for iron and cobalt complexes, showing good catalytic activities for ethylene reactivity. This indicates the potential of the query compound in catalysis and polymerization processes (Wen‐Hua Sun et al., 2007).

Synthetic Intermediates and Methodologies

  • Synthesis of Fungicides: A related compound served as a key intermediate in synthesizing prothioconazole, an agricultural fungicide. This underscores the compound's role in facilitating the synthesis of commercially significant chemicals (H. Ji et al., 2017).

Material Science and Fluorescence

  • Fluorophore-based Nicotinonitriles: The development of nicotinonitriles incorporating pyrene and fluorene moieties through a domino reaction strategy showcases the application in creating environmentally sensitive fluorophores. This signifies the potential for materials science and fluorescence applications (E. Hussein et al., 2019).

Safety and Hazards

According to the safety information provided, this compound is classified under GHS07. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(cyclopropanecarbonyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3NO2/c11-10(12,13)9(16)7-3-6(4-14-7)8(15)5-1-2-5/h3-5,14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBQMMMVTVTXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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